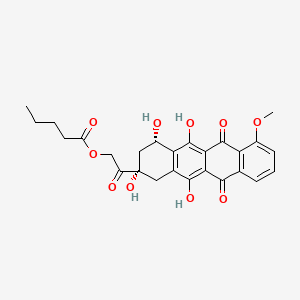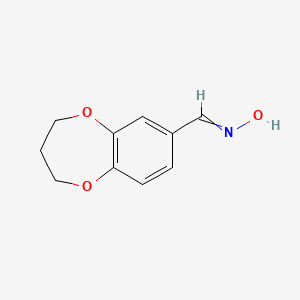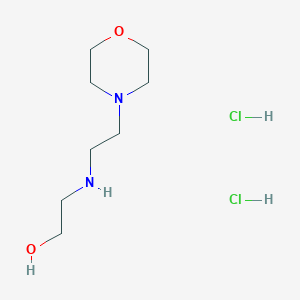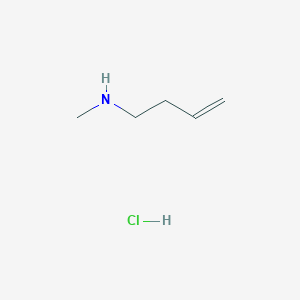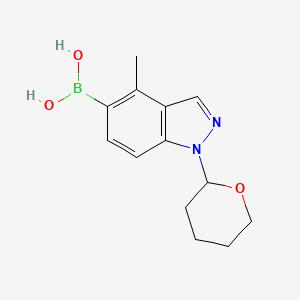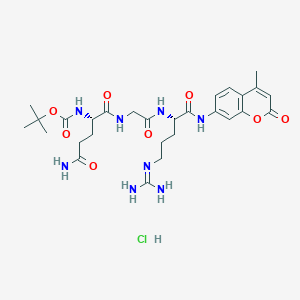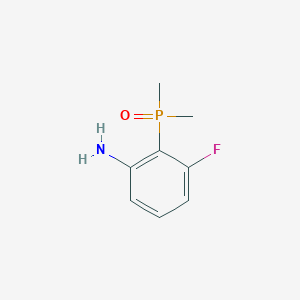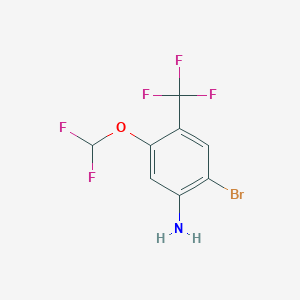![molecular formula C7H11NOS B1447748 1-(Isocyanatomethyl)-1-[(methylsulfanyl)methyl]cyclopropane CAS No. 1375473-85-0](/img/structure/B1447748.png)
1-(Isocyanatomethyl)-1-[(methylsulfanyl)methyl]cyclopropane
Vue d'ensemble
Description
1-(Isocyanatomethyl)-1-[(methylsulfanyl)methyl]cyclopropane (also known as isocyanatomethylmethylsulfanylcyclopropane or IMMC) is a cyclopropane derivative of isocyanic acid and methylsulfanylmethane. It is a colorless, flammable liquid that has a pungent odor and is soluble in water. IMMC has been used in a variety of chemical and biological applications, including synthesis, catalysis, and drug discovery. IMMC has also been studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases.
Applications De Recherche Scientifique
Cyclopropane Derivatives in Synthetic Organic Chemistry
Cyclopropane derivatives, including those with functional groups similar to "1-(Isocyanatomethyl)-1-[(methylsulfanyl)methyl]cyclopropane," are valuable in synthetic organic chemistry due to their unique reactivities. The strain in the cyclopropane ring can facilitate various chemical transformations. For instance, the oxidation of cyclopropane-containing hydrocarbons and their derivatives has been systematically reviewed, highlighting methods for transforming these compounds into valuable synthetic intermediates. These transformations are essential for developing pharmaceuticals, agrochemicals, and materials with specific properties (Sedenkova, Andriasov, Kuznetsova, & Averina, 2018).
Applications in Agriculture
The study of 1-methylcyclopropene (1-MCP), a cyclopropane derivative, has revolutionized postharvest treatment of fruits, vegetables, and flowers by inhibiting ethylene action, thereby extending shelf life and maintaining quality. Although "1-(Isocyanatomethyl)-1-[(methylsulfanyl)methyl]cyclopropane" is not directly mentioned, the principles underlying the use of cyclopropane derivatives like 1-MCP in agriculture could suggest potential applications in enhancing the postharvest life of produce (Blankenship & Dole, 2003).
Material Science and Controlled Release Systems
Cyclopropane derivatives have also found applications in material science, particularly in developing controlled release systems for agrochemicals and pharmaceuticals. For example, the encapsulation and controlled release of gaseous active compounds, like 1-MCP, have been explored for improving the safety and quality of fresh produce. These technologies could be adapted for other cyclopropane derivatives to control the release of various active ingredients in agricultural and pharmaceutical applications (Chen, Chen, Ray, & Yam, 2020).
Propriétés
IUPAC Name |
1-(isocyanatomethyl)-1-(methylsulfanylmethyl)cyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c1-10-5-7(2-3-7)4-8-6-9/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATPMUMFCXPTJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1(CC1)CN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Isocyanatomethyl)-1-[(methylsulfanyl)methyl]cyclopropane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



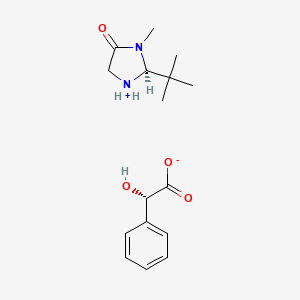
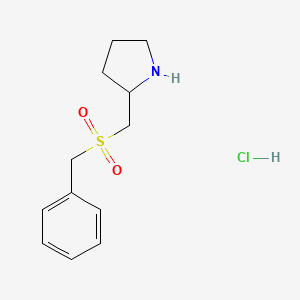
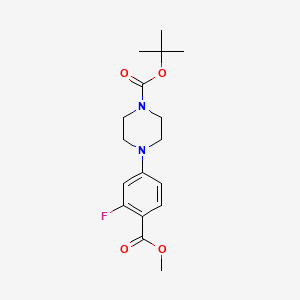
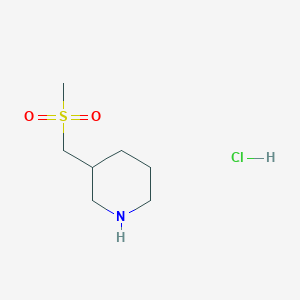
![2-[(Ethylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1447671.png)
![2-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1447672.png)
